1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide
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Overview
Description
1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C15H13FN2O3S and its molecular weight is 320.34. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Disposition
- A study focused on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist, which shares structural similarities with 1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide, highlighting the metabolic pathways and disposition following administration in humans. This research provides insights into the pharmacokinetics of such compounds (Shaffer et al., 2008).
Antiviral Activity
- Molecular modeling and synthesis studies led to the discovery of indolyl aryl sulfones with potent anti-HIV-1 activity. These compounds demonstrated exceptional inhibitory activity against HIV strains in both lymphocytes and macrophages, showcasing the potential of indoline-sulfonamide derivatives in antiviral therapy (Ragno et al., 2006).
HCV Inhibition
- A novel series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides was optimized for activity against HCV, demonstrating potent and selective inhibition across various HCV genotypes. This underscores the therapeutic potential of sulfonamidophenyl-indole carboxamides in treating HCV infections (Zhang et al., 2016).
Chemical Synthesis
- Research on the synthesis of novel indole-2-carboxylic acids and their derivatives, including sulfides, sulfoxides, and sulfones, provides valuable methodology for the development of compounds with potential pharmacological applications. This area of research contributes to the synthetic versatility and application potential of indoline-sulfonamide derivatives (Unangst et al., 1987).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in their activity.
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and their roles in cellular processes.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-5-3-6-12(9-11)22(20,21)18-13-7-2-1-4-10(13)8-14(18)15(17)19/h1-7,9,14H,8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIBZGAXUKHSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.